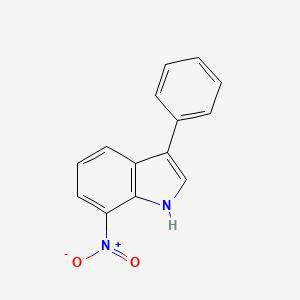

3-Phenyl-7-nitroindole

CAS No.: 61861-89-0

Cat. No.: VC18724454

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61861-89-0 |

|---|---|

| Molecular Formula | C14H10N2O2 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 7-nitro-3-phenyl-1H-indole |

| Standard InChI | InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H |

| Standard InChI Key | ANJDLCPPPZKATD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

3-Phenyl-7-nitroindole (molecular formula: ) consists of an indole core fused with a benzene ring, substituted with a nitro group (-NO) at the 7-position and a phenyl group at the 3-position . The planar indole system confers aromaticity, while the electron-withdrawing nitro group and electron-donating phenyl group create a polarized electronic environment. X-ray crystallography of analogous compounds, such as 5-nitro-3-phenyl-1H-indole, reveals a nearly coplanar arrangement between the indole and phenyl rings, stabilized by π-π interactions .

Spectroscopic Properties

-

UV-Vis Spectroscopy: The nitro group induces a bathochromic shift in the UV spectrum, with λ observed at 320–340 nm due to n→π* transitions.

-

NMR Spectroscopy: -NMR spectra display characteristic signals for the indole NH proton (δ 10.2–11.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). The nitro group deshields adjacent protons, shifting H-6 and H-8 to δ 8.3–8.5 ppm .

Synthesis and Regioselective Functionalization

Direct Nitration of 3-Phenylindole

Regioselective nitration of 3-phenylindole using nitric acid in acetic anhydride yields 3-phenyl-7-nitroindole as the major product (65–72% yield). The reaction proceeds via electrophilic aromatic substitution, where the phenyl group at C-3 directs nitration to the C-7 position due to steric and electronic effects .

Palladium-Catalyzed Cross-Coupling

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Direct Nitration | 65–72 | HNO, AcO, 0–5°C | High regioselectivity |

| Suzuki-Miyaura Coupling | 75–80 | Pd(PPh), KCO, DMF | Modular phenyl introduction |

Challenges in Synthesis

Competing nitration at C-5 and over-nitration remain challenges. Controlled reaction temperatures (<10°C) and stoichiometric nitric acid minimize byproducts. Catalytic methods using zeolites or ionic liquids improve selectivity but require optimization for industrial scalability .

Physicochemical Properties

Solubility and Stability

3-Phenyl-7-nitroindole is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMF and DMSO. The nitro group enhances thermal stability, with decomposition observed at 240–260°C.

Redox Behavior

Cyclic voltammetry reveals a reduction peak at -0.85 V (vs. Ag/AgCl), corresponding to the nitro-to-amine conversion. This redox activity underpins its role in prodrug designs targeting hypoxic tumor environments .

Biological Activities and Mechanisms

Anticancer Activity

3-Phenyl-7-nitroindole derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Compound 4d (GI = 11–17 µM) demonstrated potent activity against MCF-7 and A549 cell lines, as shown in Table 2 .

Table 2: Antiproliferative Activity of 3-Phenyl-7-nitroindole Derivatives

| Compound | Cell Line (GI, µM) | Mechanism |

|---|---|---|

| 4d | MCF-7: 12.1, A549: 14.3 | Tubulin inhibition |

| 43 | HeLa: 17.2 | DNA intercalation |

Anti-Inflammatory and Antimicrobial Effects

-

Anti-inflammatory: Derivatives such as 39 and 40 suppress COX-2 and TNF-α production in macrophages, with IC values of 2.5–3.8 µM .

-

Antibacterial: Compound 41 inhibits E. coli and S. aureus with MIC values of 8–16 µg/mL, comparable to ciprofloxacin .

Applications in Drug Development

Prodrug Design

The nitro group serves as a bioreducible trigger in hypoxia-activated prodrugs. Upon reduction by nitroreductases in tumor microenvironments, cytotoxic amines are released, minimizing off-target effects .

Agrochemical Uses

3-Phenyl-7-nitroindole derivatives demonstrate fungicidal activity against Phytophthora infestans, with EC values of 0.8–1.2 µg/mL .

Future Perspectives

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.

-

Structure-Activity Relationships (SAR): Systematic exploration of C-3 and C-7 substitutions to optimize potency and selectivity.

-

Green Chemistry: Developing solvent-free nitration methods using mechanochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume